Benzyldiphenylphosphine
Overview
Description
Benzyldiphenylphosphine is an organophosphorus compound with the chemical formula C19H17P. It is a white to off-white powder that is slightly soluble in water. This compound is known for its applications in various chemical processes, particularly in synthetic chemistry and materials science .
Preparation Methods
Benzyldiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand
Coordination: It forms complexes with metals, which are useful in catalysis.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions include this compound oxide and various organometallic complexes .
Scientific Research Applications
Benzyldiphenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzyldiphenylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of metal-ligand complexes that enhance the reactivity and selectivity of catalytic reactions .
Comparison with Similar Compounds
Benzyldiphenylphosphine can be compared with other similar compounds such as:
Triphenylphosphine: Another widely used phosphine ligand in catalysis.
Methyldiphenylphosphine: Similar in structure but with a methyl group instead of a benzyl group.
Tricyclohexylphosphine: Known for its bulkier structure and different steric properties
This compound is unique due to its specific reactivity and ability to form stable complexes with metals, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
benzyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPNEBHTFYJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345351 | |
Record name | Benzyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-91-1 | |
Record name | Benzyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Benzyldiphenylphosphine?
A1: this compound is represented by the molecular formula C19H17P and has a molecular weight of 276.32 g/mol. While the provided research papers do not specify all spectroscopic data, they frequently utilize 31P NMR spectroscopy for characterization. []
Q2: How does the structure of this compound influence its coordination behavior with metals?
A2: this compound acts as a monodentate ligand, coordinating to metal centers primarily through its phosphorus atom. [, , ] The steric bulk of the benzyl and phenyl substituents can impact the accessibility of the phosphorus lone pair and influence the geometry of the resulting metal complexes. [, ]
Q3: Is there information available regarding the stability of this compound under various conditions?
A3: While specific stability data is not extensively discussed in the provided articles, this compound is generally handled under inert conditions to prevent oxidation to the corresponding phosphine oxide. [, , ]
Q4: How is this compound employed in the synthesis of organometallic complexes?
A4: this compound serves as an ancillary ligand in the synthesis of various iridium(III) complexes intended for OLED applications. [, , ] It coordinates to the iridium center, influencing the complex's photophysical properties and ultimately its electroluminescent behavior.
Q5: Are there examples of this compound being used in heterogeneous catalysis?
A5: Yes, a this compound-modified MCM-41-immobilized gold(I) complex has been successfully used as a heterogeneous catalyst. [] This catalyst enabled the oxidative ring expansion of alkynyl quinols, providing a practical route to tropone derivatives.
Q6: Can this compound participate in reactions involving its phosphorus atom beyond coordination chemistry?
A6: Absolutely. this compound undergoes quaternization reactions with aryl bromides, yielding phosphonium salts. [] These salts can subsequently participate in Wittig reactions with aldehydes, ultimately providing access to aryldiphenylphosphine oxides.
Q7: Is there any mention of computational studies involving this compound?
A7: While the provided papers primarily focus on experimental work, one study utilizes theoretical approaches alongside experimental data to rationalize the photophysical properties of iridium(III) complexes containing the bdp ligand. [] This suggests that computational methods are valuable tools for understanding the electronic structure and excited-state behavior of BDP-containing compounds.
Q8: How do modifications to the this compound structure impact its properties?
A8: Introducing electron-withdrawing or donating groups onto the phenyl rings of this compound can alter the electronics at the phosphorus center. [, ] This can subsequently affect the compound's coordination ability, steric environment around the metal center, and ultimately its reactivity and catalytic properties. For example, using fluorinated this compound derivatives as ancillary ligands in iridium(III) complexes led to blue-shifted emissions compared to the non-fluorinated counterparts. []
Q9: Is there information available about the safety profile or environmental impact of this compound?
A9: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound and its derivatives. Information regarding its toxicology, safety profile, or environmental impact is not extensively discussed. Researchers are encouraged to consult relevant safety data sheets and conduct thorough risk assessments before handling this compound.
Q10: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A10: The research articles highlight the use of various analytical techniques to study this compound-containing compounds. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are frequently used to confirm the structure and purity of synthesized compounds. []
- Single-crystal X-ray Diffraction: This technique provides detailed structural information about the coordination geometry and bond lengths within metal complexes. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze metal-ligand interactions. []
- Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of metal complexes. []
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